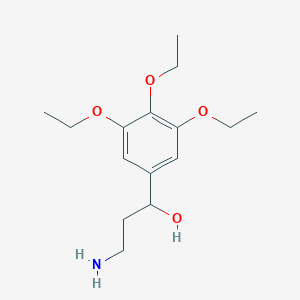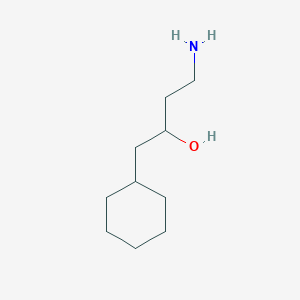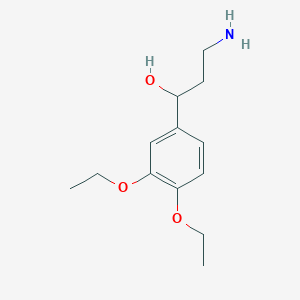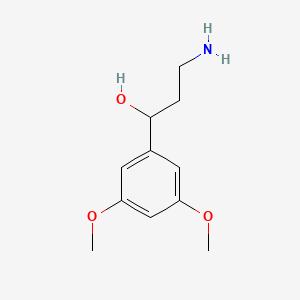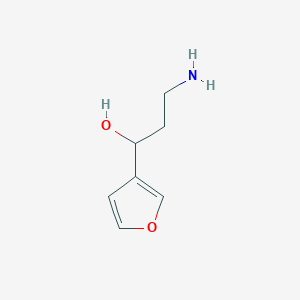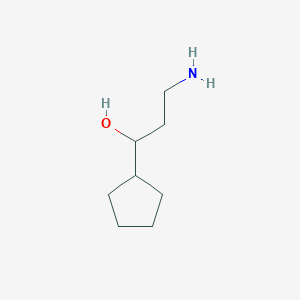![molecular formula C12H22N2O4 B1375333 3-{[(叔丁氧羰基)氨基]氨基}吡咯烷-1-甲酸乙酯 CAS No. 1803598-73-3](/img/structure/B1375333.png)
3-{[(叔丁氧羰基)氨基]氨基}吡咯烷-1-甲酸乙酯
描述
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803598-73-3 . It has a molecular weight of 258.32 and its molecular formula is C12H22N2O4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) . This code provides a specific string of characters that describes the compound’s structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 258.31 and its molecular formula is C12H22N2O4 .科学研究应用
合成和化学性质
- 已经合成了 1-[(叔丁氧羰基)氨基]-2-甲基-5-(1-甲基-1H-吲哚-3-基)-4-[(1-甲基-1H-吲哚-3-基)羰基]-1H-吡咯-3-甲酸乙酯,展示了一种新的反应途径和在有机合成和药物开发中的潜在应用 (卡博内等人,2013)。
- 该化合物参与了导致合成氮杂双环[3.2.1]辛烷的反应,突出了其在产生复杂有机结构方面的多功能性 (马科约翰等人,1998)。
- 它已被用于不同有机化合物的发散合成,例如 5,6-二氢-4H-哒嗪和 1-氨基吡咯,表明其在创建多样化学结构中的潜力 (罗西等人,2007)。
结构和分子分析
- 研究已经分析了相关化合物的晶体结构,以了解受弱分子间相互作用影响的超分子排列,这对于设计新材料和药物至关重要 (萨米皮莱等人,2016)。
- 研究还集中在相关化合物的热、X 射线和 DFT 分析上,有助于了解它们的稳定性和反应性,这对于材料科学和药理学很有价值 (乔拉克等人,2021)。
在药物开发中的应用
- 该化合物已被用于合成流感神经氨酸酶抑制剂,突出了其在药物化学和药物设计中的重要性 (王等人,2001)。
- 它还参与了合成具有潜在药理活性的化合物,例如抗炎和抗自由基特性,强调了其在开发新疗法中的相关性 (齐科娃等人,2016)。
催化和合成
- 3-{[(叔丁氧羰基)氨基]氨基}吡咯烷-1-甲酸乙酯衍生物已被用作烯烃的烷氧羰基化催化剂,这是工业化学中的一项重要反应 (董等人,2017)。
- 该化合物已经实现了新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-甲酸盐产品的合成,这对于制备 N 稠合杂环很重要 (加埃迪等人,2015)。
生化分析
Biochemical Properties
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . This interaction is crucial for its application in dipeptide synthesis, where it acts as a starting material with commonly used coupling reagents . The nature of these interactions involves the formation of stable complexes, which facilitate the desired biochemical reactions.
Cellular Effects
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of specific signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of key proteins and enzymes . These effects are critical for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways . This inhibition can lead to a cascade of biochemical changes, ultimately affecting cellular function and metabolism. Additionally, it can activate certain enzymes, enhancing their activity and promoting specific biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity for extended periods . It can degrade over time, leading to a decrease in its effectiveness and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have provided valuable insights into its temporal effects, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications
Metabolic Pathways
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, altering the balance of key biochemical reactions . For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of specific metabolites . These effects are important for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for its accumulation and activity in target tissues, influencing its overall effectiveness and potential side effects .
Subcellular Localization
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in particular biochemical reactions . Understanding its subcellular localization provides valuable insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJWTYRYPRTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)




